

# (R)-3-Methylpyrrolidine Hydrochloride: A Versatile Chiral Building Block in Drug Discovery

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## Compound of Interest

**Compound Name:** (R)-3-methylpyrrolidine hydrochloride

**Cat. No.:** B561514

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**(R)-3-Methylpyrrolidine hydrochloride** is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a diverse array of bioactive molecules. Its rigid, three-dimensional structure, conferred by the stereocenter at the 3-position of the pyrrolidine ring, allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. This attribute has led to its incorporation into a variety of therapeutic agents, including selective estrogen receptor degraders (SERDs), kinase inhibitors, and receptor antagonists.

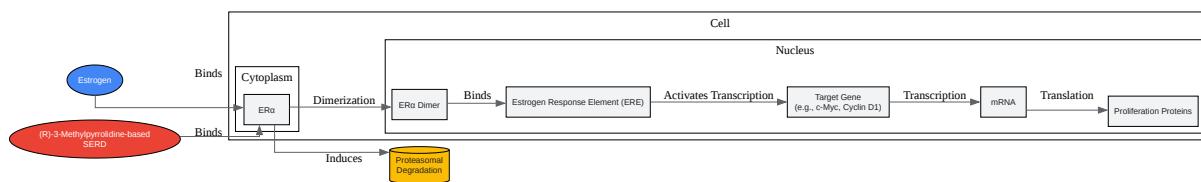
## Application in Selective Estrogen Receptor Degraders (SERDs)

The stereochemistry of (R)-3-methylpyrrolidine has been demonstrated to be crucial in the development of pure estrogen receptor  $\alpha$  (ER $\alpha$ ) antagonists and selective ER degraders (SERDs) for the treatment of breast cancer.<sup>[1]</sup> The specific orientation of the methyl group in the (R)-configuration can induce a conformational change in the ER $\alpha$  ligand-binding domain, leading to the degradation of the receptor and subsequent inhibition of estrogen signaling.

## Signaling Pathway of Estrogen Receptor $\alpha$ (ER $\alpha$ )

Estrogen, a steroid hormone, plays a pivotal role in the development and progression of hormone receptor-positive breast cancer. Upon binding to ER $\alpha$  in the nucleus, the receptor

dimerizes and binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation. SERDs containing the (R)-3-methylpyrrolidine moiety disrupt this pathway by binding to ER $\alpha$  and inducing its degradation, thereby preventing the transcription of target genes.



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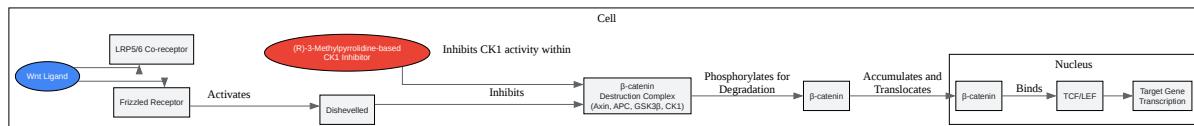
### Estrogen Receptor $\alpha$ (ER $\alpha$ ) Signaling Pathway and Inhibition by a SERD.

## Application in Kinase Inhibition Casein Kinase 1 (CK1) Inhibitors

The chiral pyrrolidine scaffold, including derivatives of (R)-3-methylpyrrolidine, has been instrumental in the design of potent and selective inhibitors of Casein Kinase 1 (CK1).<sup>[1]</sup> CK1 is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The specific stereochemistry of the pyrrolidine moiety can enhance binding affinity and selectivity for different CK1 isoforms.

CK1 participates in multiple signaling pathways, including the Wnt/ $\beta$ -catenin pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK1 phosphorylates key components of the  $\beta$ -catenin destruction complex, leading to the degradation of  $\beta$ -catenin. In the presence of a Wnt signal, this destruction complex is inhibited, allowing  $\beta$ -catenin to accumulate and translocate to the

nucleus to activate target gene expression. CK1 inhibitors can modulate this pathway by preventing the phosphorylation events that regulate  $\beta$ -catenin stability.



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### Wnt/β-catenin Signaling Pathway and the Role of CK1.

## Other Notable Applications

**(R)-3-Methylpyrrolidine hydrochloride** has also been employed as a chiral building block in the synthesis of inhibitors for other important drug targets, including:

- **Vps34 Inhibitors:** Vps34 is a lipid kinase involved in autophagy, a cellular process for degrading and recycling cellular components. Inhibitors of Vps34 are being investigated as potential cancer therapeutics.
- **DPP-4 Inhibitors:** Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism. DPP-4 inhibitors are used for the treatment of type 2 diabetes.
- **CXCR4 Antagonists:** CXCR4 is a chemokine receptor that plays a role in cancer metastasis and HIV infection. Antagonists of CXCR4 can block these processes.

## Experimental Protocols

While specific, detailed experimental protocols starting directly from **(R)-3-methylpyrrolidine hydrochloride** are often embedded within larger synthetic schemes in the primary literature, the following represents a general workflow for its incorporation into a target molecule.

# General Experimental Workflow for N-Alkylation and Subsequent Functionalization



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## General workflow for the utilization of (R)-3-methylpyrrolidine.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrate and desired product. Researchers should consult the primary literature for detailed experimental procedures for the synthesis of specific compounds of interest.

## Quantitative Data Summary

The following tables summarize representative quantitative data for bioactive molecules synthesized using (R)-3-methylpyrrolidine or its derivatives as a chiral building block.

Table 1: Biological Activity of (R)-3-Methylpyrrolidine-Containing Compounds

Compound Class	Target	Key Compound Example	IC50 / EC50	Reference
SERD	ER $\alpha$	OP-1074 (analogue)	Not specified in abstract	[2]
CK1 Inhibitor	CK1 $\gamma$ / CK1 $\epsilon$	Compound 12a	0.011 $\mu$ M / 0.056 $\mu$ M	[2]
CXCR4 Antagonist	CXCR4	Compound 46	79 nM (binding affinity)	[3]

Table 2: Synthetic Yields for Reactions Involving Pyrrolidine Scaffolds

Reaction Type	Product Type	Yield (%)	Reference
N-Alkylation	N-Alkylated Pyrrolidine	Typically >80%	General synthetic knowledge
1,3-Dipolar Cycloaddition	Spiropyrrolidine-oxindole	85-95%	[4]

## Conclusion

**(R)-3-Methylpyrrolidine hydrochloride** serves as a critical chiral synthon in medicinal chemistry, enabling the development of stereochemically defined drug candidates with improved potency and selectivity. Its application spans a wide range of therapeutic areas, underscoring the importance of three-dimensional molecular architecture in modern drug design. The continued exploration of this and other chiral building blocks will undoubtedly lead to the discovery of novel and more effective therapeutics.

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